molecular formula C21H29N3O2S B2420388 (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine CAS No. 1421586-83-5

(E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine

Cat. No. B2420388
CAS RN: 1421586-83-5
M. Wt: 387.54
InChI Key: ZIHIWAPNRCSOMY-XNTDXEJSSA-N
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Description

(E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacokinetics and Cancer Treatment
    Compound 1, a close analog of (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine, is a potent, selective anaplastic lymphoma kinase (ALK) inhibitor with potential application in cancer treatment. It underwent specific enzymatic hydrolysis in mouse plasma, impacting its pharmacokinetics and efficacy in efficacy studies (Teffera et al., 2013).

  • Antibacterial and Antifungal Activity
    Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones analogs, related to the compound , were synthesized and showed significant antibacterial and antifungal activity against standard strains (Anisetti & Reddy, 2012).

  • Histamine H3 Receptor Ligands
    Derivatives of (3‐phenoxypropyl)piperidine, structurally similar to this compound, were synthesized as novel histamine H3 receptor ligands. These compounds display high affinity for the histamine hH3 receptor, indicating potential applications in neurological research (Amon et al., 2007).

  • Chemical Synthesis and Structure Analysis
    The synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, structurally related to the queried compound, demonstrated the formation of a 1-methyl-1H-pyrazol-5-yl substituent, offering insights into chemical synthesis and structural analysis of similar compounds (Richter et al., 2009).

  • Analytical Method Development
    Research on cimetidine, a compound containing a similar 1H-imidazol-4-yl)methyl]sulfonyl structure, led to the development of a high-performance liquid chromatographic method. This method can be applied to analyze similar compounds for pharmaceutical applications (Helali & Monser, 2006).

  • Synthesis and Antimicrobial Activities
    A new compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was synthesized using a similar process. It was tested for antimicrobial activities against various organisms, although it showed no significant activity (Ovonramwen et al., 2021).

  • Antibacterial Evaluation of Piperidine Derivatives
    A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which are structurally similar, demonstrated significant potent antimicrobial activities. This indicates the potential of such compounds in combating bacterial pathogens (Vinaya et al., 2009).

properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-17(2)21-22-11-14-23(21)16-20-8-12-24(13-9-20)27(25,26)15-10-19-6-4-18(3)5-7-19/h4-7,10-11,14-15,17,20H,8-9,12-13,16H2,1-3H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHIWAPNRCSOMY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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